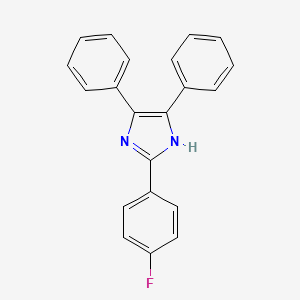

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

説明

BenchChem offers high-quality 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2/c22-18-13-11-17(12-14-18)21-23-19(15-7-3-1-4-8-15)20(24-21)16-9-5-2-6-10-16/h1-14H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXOBUOVKKFIHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355420 | |

| Record name | 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2284-96-0 | |

| Record name | 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Basic Properties of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic and physicochemical properties of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, a member of the lophine derivative family. Lophine and its analogues are of significant interest due to their applications in medicinal chemistry and materials science, often serving as versatile scaffolds for drug discovery and as functional fluorophores.[1][2] This document consolidates available data on the compound's synthesis, structure, and spectroscopic profile. It further provides a theoretical framework for understanding its basicity (pKa) and detailed, field-proven experimental protocols for its empirical determination. The guide is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in a laboratory setting.

Introduction and Molecular Overview

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole belongs to the class of 2,4,5-triarylimidazoles, with the parent compound, 2,4,5-triphenyl-1H-imidazole, commonly known as lophine.[3] These compounds are synthesized through a multi-component reaction, typically involving the condensation of benzil, a substituted benzaldehyde (in this case, 4-fluorobenzaldehyde), and ammonium acetate in glacial acetic acid.[3][4] The imidazole core is an amphoteric heterocycle, meaning it can act as both a weak acid and a weak base.[1] The basicity is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom (N3), which can accept a proton. The properties of the aryl substituents at the 2, 4, and 5 positions significantly modulate the electronic and steric environment of the imidazole ring, thereby influencing its fundamental properties.

The key structural features influencing the basic properties of the title compound are:

-

Imidazole Core: The intrinsic basicity of the heterocyclic ring.

-

Phenyl Groups (C4, C5): These bulky groups provide steric hindrance and contribute to the overall electronic structure through resonance.

-

2-(4-fluorophenyl) Group: The substituent at the C2 position has the most direct electronic influence on the basicity of the N3 nitrogen. The 4-fluorophenyl group is electron-withdrawing due to the high electronegativity of fluorine (inductive effect), which is expected to decrease the electron density on the imidazole ring and, consequently, lower its basicity compared to the unsubstituted lophine.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties is critical for any application, from designing reaction conditions to formulating it for biological assays.

Basicity and pKa Analysis

The basicity of an imidazole is quantified by the pKa of its conjugate acid (the imidazolium ion). A lower pKa value indicates a weaker base.

Theoretical Estimation: Direct experimental pKa data for 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is not readily available in the cited literature. However, we can predict its basicity relative to parent compounds:

-

Imidazole: The pKa of the imidazolium ion is approximately 7.0.

-

Lophine (2,4,5-triphenyl-1H-imidazole): The phenyl groups are generally electron-withdrawing compared to hydrogen, which would slightly decrease the basicity compared to imidazole.

-

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole: The fluorine atom at the para-position of the C2-phenyl ring exerts a strong negative inductive effect (-I). This effect withdraws electron density from the imidazole ring, making the lone pair on the N3 nitrogen less available for protonation. Therefore, the pKa of the title compound is expected to be lower than that of lophine.

Solubility Profile

Quantitative solubility data is not extensively reported. However, based on common laboratory procedures, a qualitative profile can be established.

-

Polar Organic Solvents: The compound is soluble in dimethyl sulfoxide (DMSO).[5][6] Recrystallization from ethanol suggests moderate to good solubility in hot ethanol.[4][7]

-

Non-Polar Solvents: Generally, lophine derivatives exhibit poor solubility in non-polar solvents like hexanes.

-

Aqueous Solvents: Solubility in aqueous media is expected to be very low, a common characteristic of poly-aromatic compounds. This necessitates the use of co-solvents like DMSO or ethanol for preparing stock solutions for biological assays.[8]

Spectroscopic and Structural Data

Spectroscopic data is fundamental for confirming the identity and purity of the compound.

Table 1: Summary of Spectroscopic Data for 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

| Technique | Observed Peaks / Signals | Interpretation | Reference |

|---|---|---|---|

| IR (KBr, cm⁻¹) | 3420, 3029, 1658, 1608, 1493, 1451, 1158, 737 | N-H stretch, C-H (aromatic), C=N stretch, C=C stretch (aromatic), C-N stretch, C-F stretch, C-H bend | [4] |

| ¹H NMR (ppm) | 12.82 (s, 1H), 8.14 (d, 2H), 7.95 (d, 2H), 7.83-7.20 (m, 10H) | Imidazole N-H, ortho-protons of 2-phenyl ring, meta-protons of 2-phenyl ring, Protons of 4,5-diphenyl rings | [4] |

| ¹³C NMR (ppm) | 158.04, 148.07, 145.10, 142.02, 141.25, 133.64, 132.04, 131.06, 129.84, 129.34, 128.84, 127.45, 120.62, 112.16, 104.20 | Aromatic and imidazole carbons | [4] |

| MS (FAB) | m/z 314 (M⁺) | Molecular ion peak corresponding to C₂₁H₁₅N₂F |[4] |

Crystal Structure Insights: While a crystal structure for the exact title compound is not cited, data for the closely related 2-(4-fluorophenyl)-1,4,5-triphenyl-1H-imidazole reveals key structural features. In this analogue, the central imidazole ring is essentially planar.[9] The attached phenyl and fluorophenyl rings are significantly twisted out of the plane of the imidazole ring, with dihedral angles ranging from 33° to 63°.[9] This non-planar conformation is a hallmark of lophine derivatives and is a result of steric hindrance between the bulky aryl substituents.

Experimental Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary calibrations and controls.

Protocol: Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the protonated (BH⁺) and neutral (B) forms of the molecule have different UV-Vis absorption spectra.[8][10] By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.

Causality: The choice of UV-Vis spectrophotometry is ideal for chromophoric molecules like triarylimidazoles. It requires only a small amount of material, which is advantageous for sparingly soluble compounds, and can be readily automated using 96-well plates for higher throughput.[8]

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, spanning a range from approximately pH 3 to 11 (e.g., citrate, phosphate, borate buffers). Ensure a constant ionic strength (e.g., 0.1 M) across all buffers by adding a salt like KCl.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the imidazole compound (e.g., 10 mM) in a suitable organic solvent like DMSO or methanol.[8]

-

Sample Preparation: In a series of cuvettes or a 96-well UV-transparent plate, add a fixed volume of each buffer solution. To each well, add a small, constant aliquot of the compound's stock solution. The final concentration of the organic co-solvent should be kept low and constant (e.g., ≤2% v/v) to minimize its effect on the pH and pKa.[8] Prepare blank samples containing only the buffer and co-solvent.

-

Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 230-500 nm) for each sample against its corresponding blank.

-

Data Analysis:

-

Identify a wavelength (λ) where the absorbance difference between the fully protonated (low pH) and deprotonated (high pH) forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer.

-

The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[11]

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for absorbance: pKa = pH + log[(A - A_B) / (A_BH+ - A)] where A is the absorbance at a given pH, A_B is the absorbance of the neutral form (at high pH), and A_BH+ is the absorbance of the protonated form (at low pH).

-

Workflow Diagram for pKa Determination:

Caption: Experimental workflow for pKa determination via UV-Vis spectrophotometry.

Protocol: Qualitative Solubility Assessment

This protocol provides a standardized "shake-flask" method for estimating solubility, which is crucial for planning experiments.[12]

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of representative solvents (e.g., water, ethanol, DMSO, dichloromethane, hexane).

-

Sample Preparation: To a series of small, clear vials, add a pre-weighed amount of the compound (e.g., 1-2 mg).

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

-

Equilibration: Cap the vial and agitate vigorously using a vortex mixer for 1-2 minutes. Allow the vial to stand at a constant temperature (e.g., 25 °C) for at least 1 hour to reach equilibrium.

-

Observation: Visually inspect the vial for any undissolved solid. If the solid has completely dissolved, the compound is soluble at >10-20 mg/mL.

-

Incremental Addition: If solid remains, continue adding the solvent in measured increments (e.g., 0.1 mL), repeating steps 4 and 5 after each addition, until the solid dissolves or a large volume of solvent has been added.

-

Classification: Classify the solubility based on the volume of solvent required (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

Visualization of Basic Properties

Understanding the equilibrium between the neutral and protonated forms is central to the compound's basicity.

Acid-Base Equilibrium Diagram:

Caption: Protonation equilibrium of the imidazole ring, defining its basicity (pKa).

Conclusion

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is a weakly basic compound whose properties are defined by its triaryl-substituted imidazole core. The electron-withdrawing nature of the 4-fluorophenyl group is the dominant factor in reducing its basicity compared to unsubstituted lophine. While soluble in polar organic solvents like DMSO, its aqueous solubility is limited. The provided spectroscopic data serves as a reliable reference for identification and quality control. The detailed experimental protocols in this guide offer robust, validated methods for researchers to empirically determine the pKa and solubility, enabling the confident application of this versatile molecule in further research and development.

References

-

Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl)-. Retrieved January 23, 2026, from [Link]

-

Jayashree, J., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2519. Available at: [Link]

-

MDPI. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Retrieved January 23, 2026, from [Link]

-

Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5-Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 67(6), 725-729. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. Retrieved January 23, 2026, from [Link]

-

International Journal for Modern Trends in Science and Technology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1H-SUBSTITUTED 2,4,5-TRIPHENYL IMIDAZOLE DERIVATIVE. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Lophine (2,4,5-triphenyl-1H-imidazole). Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved January 23, 2026, from [Link]

-

PubMed. (n.d.). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Retrieved January 23, 2026, from [Link]

-

Scientific Research Publishing. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved January 23, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Screening of Aryl-4,5-Diphenylimidazole-2-Sulphones as Antimicrobial Agents. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Retrieved January 23, 2026, from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved January 23, 2026, from [Link]

-

Chemsrc. (n.d.). lophine. Retrieved January 23, 2026, from [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Retrieved January 23, 2026, from [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Retrieved January 23, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and studies of electrochemical properties of lophine derivatives. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Retrieved January 23, 2026, from [Link]

-

MDPI. (n.d.). Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. Retrieved January 23, 2026, from [Link]

-

Academia.edu. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Retrieved January 23, 2026, from [Link]

-

Studylib.net. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved January 23, 2026, from [Link]

Sources

- 1. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. ijfmr.com [ijfmr.com]

- 3. Lophine (2,4,5-triphenyl-1H-imidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Lophine | TargetMol [targetmol.com]

- 6. Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development | MDPI [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ishigirl.tripod.com [ishigirl.tripod.com]

- 11. chemlab.truman.edu [chemlab.truman.edu]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, a key scaffold in medicinal chemistry. We will move beyond a simple recitation of steps to explore the mechanistic underpinnings of the Radziszewski reaction, the primary synthetic route. This document is structured to provide not only a reliable experimental protocol but also the scientific rationale necessary for troubleshooting, optimization, and adaptation in a research and development setting. We will cover reagent selection, reaction mechanisms, a detailed step-by-step protocol, product characterization, and the significance of this compound class in modern drug discovery.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[1] The 2,4,5-triaryl-substituted imidazole subclass, to which our target molecule belongs, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, analgesic, and antiepileptic properties.[3]

1.1 Profile of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is a specific derivative valued for its potential as a therapeutic agent. The incorporation of a fluorine atom on the 2-phenyl ring is a common strategy in drug design to modulate metabolic stability and receptor binding affinity. This particular scaffold has been investigated as a potent inhibitor of p38 MAP kinase, a key enzyme in the inflammatory cascade, making it a promising candidate for the development of new anti-inflammatory drugs.[4][5]

1.2 Overview of Synthetic Strategies

The most common and efficient method for synthesizing 2,4,5-triaryl-substituted imidazoles is the Radziszewski reaction.[2][6] This multicomponent reaction offers high atom economy by combining a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source in a one-pot synthesis.[2][7]

The Radziszewski Reaction: A Mechanistic Deep Dive

First reported in 1882, the Radziszewski reaction remains the cornerstone for the synthesis of this class of imidazoles.[2][6] Its elegance lies in its convergence, building a complex heterocyclic core from simple, readily available precursors.

2.1 Key Reagents and Their Roles

The synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole involves three primary components:

-

Benzil: The 1,2-dicarbonyl compound that forms the C4-C5 bond of the imidazole ring.

-

4-Fluorobenzaldehyde: The aldehyde that provides the C2 atom and its substituent.

-

Ammonium Acetate: Serves as the nitrogen source for positions 1 and 3 of the imidazole ring.[8] It also plays a dual role, as its decomposition in solution can produce acetic acid, which catalyzes the reaction.[9]

-

Glacial Acetic Acid: Typically used as the solvent, it also acts as a catalyst, facilitating the various condensation and dehydration steps in the reaction mechanism.[3][10]

2.2 The Reaction Mechanism

While the exact mechanism is still a subject of discussion, a plausible pathway involves the following key transformations:

-

Imine Formation: The aldehyde (4-fluorobenzaldehyde) reacts with ammonia (from ammonium acetate) to form an imine.

-

Diaminostilbene Intermediate: Benzil reacts with two equivalents of ammonia to form a diimine intermediate.

-

Condensation and Cyclization: The diimine intermediate condenses with the aldehyde-derived imine.

-

Oxidation/Dehydrogenation: The resulting imidazoline intermediate undergoes oxidation to form the aromatic imidazole ring.

2.3 Experimental Workflow Visualization

The overall laboratory workflow can be summarized in the following diagram:

Caption: High-level workflow for the synthesis of the target imidazole.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole.[3]

3.1 Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| Benzil | 210.23 | 5.25 g | 0.025 | 1,2-Dicarbonyl source |

| 4-Fluorobenzaldehyde | 124.11 | 2.23 g (1.8 mL) | 0.018 | Aldehyde source |

| Ammonium Acetate | 77.08 | 10.0 g | 0.129 | Nitrogen source/Catalyst |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent/Catalyst |

| Deionized Water | 18.02 | ~150 mL | - | Precipitation |

| Ammonium Hydroxide | 35.04 | As needed | - | Neutralization |

| Toluene | 92.14 | As needed | - | Washing |

| Ethanol (95%) | 46.07 | As needed | - | Recrystallization |

Equipment: Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filtration flask, standard laboratory glassware.

3.2 Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, combine benzil (5.25 g, 0.025 mol), 4-fluorobenzaldehyde (2.23 g, 0.018 mol), and ammonium acetate (10.0 g, 0.129 mol).[3]

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Cooling and Precipitation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

First Precipitation: Pour the cooled reaction mixture into approximately 150 mL of cold water with stirring. A solid product should precipitate.

-

First Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Neutralization and Second Crop: Carefully neutralize the filtrate with ammonium hydroxide. This will likely cause a second crop of the product to precipitate.[3]

-

Second Filtration: Filter this second crop of solid and combine it with the first batch.

3.3 Purification and Isolation

-

Washing: Wash the combined crude product thoroughly with toluene to remove unreacted starting materials and non-polar impurities.[3]

-

Recrystallization: Recrystallize the solid product from aqueous ethanol to obtain the purified compound.[3]

-

Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

3.4 Characterization and Data Interpretation

The identity and purity of the synthesized 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole can be confirmed using standard analytical techniques.

| Analysis Technique | Expected Results |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 12.82 (s, 1H, NH), 8.14 (d, 2H), 7.95 (d, 2H), 7.83-7.20 (m, 10H)[3] |

| ¹³C NMR (DMSO-d₆) | δ 158.04, 148.07, 145.10, 142.02, 141.25, 133.64, 132.04, 131.06, 129.84, 129.34, 128.84, 127.45, 120.62, 112.16, 104.20[3] |

| IR (KBr, cm⁻¹) | 3420 (N-H stretch), 3029 (Ar C-H stretch), 1608 (C=N stretch), 1158 (C-F stretch)[3] |

| Mass Spec. (FAB) | m/z 314 (M⁺) for C₂₁H₁₅FN₂[3] |

| Melting Point | ~236 °C (literature value may vary) |

Process Optimization and Considerations

-

Solvent Choice: While glacial acetic acid is highly effective, other solvents like ethanol can be used, often in conjunction with a catalyst such as silicotungstic acid or lactic acid.[11]

-

Catalyst: The reaction can be accelerated using various catalysts. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times.[11][12]

-

Temperature and Time: The reflux time of 1-2 hours is generally sufficient. Prolonged heating can sometimes lead to side product formation.

-

Troubleshooting:

-

Low Yield: Ensure the ammonium acetate is dry, as moisture can hinder the reaction. Incomplete neutralization of the filtrate can also result in loss of product.

-

Impure Product: Thorough washing with a non-polar solvent like toluene is crucial before recrystallization. The recrystallization step should be performed carefully to ensure the formation of pure crystals.

-

Applications in Research and Development

5.1 p38 MAP Kinase Inhibition

The primary interest in 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole for drug development professionals lies in its role as a p38 MAP kinase inhibitor.[4] The p38 MAP kinase pathway is a critical signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5] By competitively binding to the ATP-binding site of the kinase, imidazole-based inhibitors can effectively block this pathway, presenting a promising therapeutic strategy for inflammatory diseases such as rheumatoid arthritis.[4][5]

Caption: Inhibition of the p38 MAP kinase pathway by the target compound.

Safety and Handling

-

Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Ammonium Hydroxide: Corrosive and can cause respiratory irritation. Use in a well-ventilated area or fume hood.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Handle in a fume hood.

-

The final product and intermediates should be handled with care, assuming they have potential biological activity.

Conclusion

The synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole via the Radziszewski reaction is a robust and well-established procedure. By understanding the roles of the individual reagents and the underlying reaction mechanism, researchers can confidently execute, optimize, and adapt this synthesis for the development of novel therapeutics. The proven potential of this scaffold as a p38 MAP kinase inhibitor underscores its importance in the ongoing search for new anti-inflammatory agents.

References

- Puratchikody, A., Gopalakrishnan, S., & Nallu, M. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences, 725.

-

Gayathri, V., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2519. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available from: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. IJPRA, 6(3), 431-447. Available from: [Link]

-

Zubrienė, A., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1), 1-16. Available from: [Link]

- Nagalakshmi, G. (2008). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. Asian Journal of Chemistry, 20(3), 1735-1740.

-

de Oliveira, C. S., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 29(1), 1-14. Available from: [Link]

-

Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 3(6), 480-488. Available from: [Link]

-

Supplementary Information for trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (n.d.). Available from: [Link]

-

Pharma Ma'am. (2023, March 23). Debus-Radziszewski Imidazole Synthesis|Mechanism|Applications|MPC102|U4P1 #advancedorganicchemistry [Video]. YouTube. Available from: [Link]

-

Scribd. (n.d.). Radziszewskis Imidazole Synthesis. Available from: [Link]

-

Rasayan Journal of Chemistry. (2021). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan J. Chem., 14(3), 1739-1745. Available from: [Link]

-

Wikipedia. (n.d.). Debus–Radziszewski imidazole synthesis. Available from: [Link]

- Journal of Chemical Health Risks. (2014). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. J. Chem. Health Risks, 4(1), 59-66.

-

Li, J., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(1), 1-15. Available from: [Link]

-

ResearchGate. (2014). (PDF) One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. Available from: [Link]

- Rasayan Journal of Chemistry. (2012). MICROWAVE-INDUCED ONE-POT SYNTHESIS OF 2,4,5- TRIARYLIMIDAZOLES USING GLYOXYLIC ACID AS A CATALYST UNDER SOLVENT-FREE CONDITIONS. Rasayan J. Chem., 5(1), 94-98.

-

ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. [Image]. Available from: [Link]

-

Bentham Science. (2013). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Available from: [Link]

-

Journal of Chemical Sciences. (2012). A novel polymeric catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles. J. Chem. Sci., 124(3), 717–722. Available from: [Link]

-

RSC Publishing. (2015). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Adv., 5, 23783-23788. Available from: [Link]

-

ResearchGate. (2012). Facile Method for One-Step Synthesis of 2,4,5-Triarylimidazoles Under Catalyst-Free, Solvent-Free, and Microwave-Irradiation Conditions. Available from: [Link]

-

ACS Publications. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17895–17909. Available from: [Link]

-

National Institutes of Health. (2016). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid. RSC Advances, 6(89), 86326–86333. Available from: [Link]

-

Wiley Online Library. (2023). One‐pot Synthesis of 2H‐imidazoles from 1,2‐Diketones, Ketones, and Ammonium Acetate. Angewandte Chemie International Edition, 62(19), e202300958. Available from: [Link]

-

ResearchGate. (n.d.). p38 MAP Kinase Inhibitors in Clinical Trials. [Table]. Available from: [Link]

-

National Institutes of Health. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(19), 6296. Available from: [Link]

Sources

- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. scribd.com [scribd.com]

- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. echemcom.com [echemcom.com]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

- 12. Bot Verification [rasayanjournal.co.in]

Spectroscopic Data for 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and a thorough interpretation of the spectral features, grounded in fundamental chemical principles.

Molecular Structure and Overview

2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is a tri-substituted imidazole derivative. The imidazole core, a five-membered aromatic heterocycle, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The substituents—two phenyl groups at positions 4 and 5, and a 4-fluorophenyl group at position 2—profoundly influence the molecule's electronic properties, conformation, and, consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological systems.

Caption: Molecular structure of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: A Self-Validating System

The choice of experimental parameters in NMR is critical for acquiring high-quality, reproducible data. The following protocol is designed to ensure accuracy and reliability.

Caption: Workflow for NMR data acquisition and processing.

Causality Behind Experimental Choices:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high dissolving power for aromatic and polar compounds. The residual solvent peak at ~2.50 ppm (for ¹H) and ~39.52 ppm (for ¹³C) serves as a secondary internal reference. Crucially, the acidic N-H proton of the imidazole ring is readily observable in DMSO-d₆, whereas it may exchange too rapidly in protic solvents like methanol-d₄.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for both ¹H and ¹³C NMR. Its single, sharp resonance is chemically inert and does not overlap with the signals of most organic compounds.

-

Spectrometer Frequency: A higher field strength (e.g., 400 or 500 MHz for ¹H) is advantageous as it increases chemical shift dispersion, simplifying the interpretation of complex multiplets in the aromatic region.

-

Number of Scans: For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio, which results in lower sensitivity compared to ¹H NMR.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.82 | singlet | 1H | N-H of imidazole |

| ~8.14 | doublet | 2H | Protons on the 4-fluorophenyl ring (ortho to the imidazole) |

| ~7.95 | doublet | 2H | Protons on the 4-fluorophenyl ring (meta to the imidazole) |

| ~7.83 - 7.20 | multiplet | 10H | Protons of the two phenyl rings at C4 and C5 |

Interpretation:

-

N-H Proton (~12.82 ppm): The significant downfield shift of the N-H proton is characteristic of imidazole and its derivatives. This is due to the acidic nature of this proton and its involvement in intermolecular hydrogen bonding, which deshields it. The signal appears as a singlet as there are no adjacent protons to couple with.

-

Aromatic Protons (7.20 - 8.14 ppm): The aromatic region of the spectrum is complex due to the presence of three phenyl rings.

-

The protons on the 4-fluorophenyl ring typically appear as two distinct doublets due to coupling with each other and with the fluorine atom. The protons ortho to the imidazole ring are more deshielded (~8.14 ppm) due to the electron-withdrawing effect of the imidazole nitrogen.

-

The ten protons of the two phenyl groups at the C4 and C5 positions of the imidazole ring resonate as a complex multiplet between 7.20 and 7.83 ppm. The overlapping signals arise from the similar chemical environments of these protons.

-

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~166.9 | C-F of the fluorophenyl ring |

| ~156.5 | C2 of the imidazole ring |

| ~137.7 | C4 and C5 of the imidazole ring |

| ~131.6 | Quaternary carbon of the fluorophenyl ring attached to the imidazole |

| ~129.2 - 127.0 | Carbons of the phenyl and fluorophenyl rings |

| ~116.3 - 116.1 | Carbons of the fluorophenyl ring ortho to the fluorine |

Interpretation:

-

Imidazole Core Carbons: The carbon atom at position 2 (C2) of the imidazole ring, situated between two nitrogen atoms, is significantly deshielded and appears at a downfield chemical shift (~156.5 ppm). The C4 and C5 carbons, being part of the aromatic system, resonate at around 137.7 ppm.

-

4-Fluorophenyl Ring Carbons: The carbon directly bonded to the fluorine atom (C-F) exhibits a very downfield shift (~166.9 ppm) and shows a large coupling constant with the fluorine atom in a coupled spectrum. The carbons ortho to the fluorine atom are shielded and appear at a more upfield position (~116.1 - 116.3 ppm).

-

Phenyl Ring Carbons: The remaining carbon signals in the aromatic region (~127.0 - 129.2 ppm) correspond to the carbons of the two phenyl rings at positions 4 and 5, and the remaining carbons of the 4-fluorophenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it minimizes fragmentation and allows for the clear observation of the molecular ion.

Caption: Workflow for FT-IR Spectroscopy using the KBr pellet method.

Causality Behind Experimental Choices:

-

KBr Matrix: Potassium bromide (KBr) is used as the matrix because it is transparent to infrared radiation in the typical range of 4000-400 cm⁻¹. This ensures that the observed absorption bands are solely due to the analyte.

-

Grinding and Pressing: Thorough grinding of the sample with KBr is essential to reduce particle size and minimize scattering of the IR beam, which would otherwise lead to a distorted spectrum. Pressing the mixture into a transparent pellet ensures a uniform path length for the IR beam.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration |

| ~3410 - 3360 | N-H stretching |

| ~3028 | Aromatic C-H stretching |

| ~1608 | C=N stretching of the imidazole ring |

| ~1492 | C=C stretching of the aromatic rings |

| ~1409 - 1072 | C-F stretching |

Interpretation:

-

N-H Stretch (~3410 - 3360 cm⁻¹): The broad absorption band in this region is characteristic of the N-H stretching vibration of the imidazole ring. The broadening is due to intermolecular hydrogen bonding in the solid state.

-

Aromatic C-H Stretch (~3028 cm⁻¹): The sharp absorption band just above 3000 cm⁻¹ is indicative of the C-H stretching vibrations of the aromatic rings.

-

C=N and C=C Stretches (~1608 and ~1492 cm⁻¹): The absorptions in the 1610-1450 cm⁻¹ region are due to the C=N and C=C stretching vibrations within the imidazole and phenyl rings. These bands confirm the presence of the aromatic systems.

-

C-F Stretch (~1409 - 1072 cm⁻¹): The strong absorption band(s) in this region are characteristic of the C-F stretching vibration of the 4-fluorophenyl group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state.

Experimental Protocol

UV-Vis spectra are typically recorded for dilute solutions of the analyte.

Caption: Workflow for UV-Visible Spectroscopy.

Causality Behind Experimental Choices:

-

Solvent Selection: The solvent must be transparent in the UV region of interest (typically above 200 nm). Ethanol and acetonitrile are common choices.

-

Cuvette Material: Quartz cuvettes are used because glass absorbs strongly in the UV region.

-

Baseline Correction: Recording a baseline spectrum with the pure solvent allows for the subtraction of any absorbance due to the solvent and the cuvette, ensuring that the final spectrum represents only the absorbance of the analyte.

UV-Vis Spectral Data and Interpretation

| λmax (nm) | Electronic Transition |

| ~298 | π → π* |

Interpretation:

-

π → π Transition:* The strong absorption maximum at approximately 298 nm is attributed to π → π* electronic transitions within the extensive conjugated system of the molecule. This system includes the imidazole ring and the three attached phenyl rings. The delocalization of π-electrons across this large chromophore lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the near-UV region. The presence of substituents on the phenyl rings can cause shifts in the λmax.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy provides a cohesive and unambiguous structural confirmation of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole. Each technique offers a unique and complementary piece of the structural puzzle. The detailed protocols and interpretations provided in this guide are intended to serve as a valuable resource for scientists working with this and related compounds, ensuring data integrity and fostering a deeper understanding of its chemical properties.

References

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative - IJFMR. Available at: [Link]

-

13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a) - The Royal Society of Chemistry. Available at: [Link]

-

An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. Available at: [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl) - Der Pharma Chemica. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles - ResearchGate. Available at: [Link]

-

2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole - PMC - NIH. Available at: [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - RSC Publishing. Available at: [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC - PubMed Central. Available at: [Link]

-

FT-IR, FT-Raman, NMR Spectra and DFT Simulations of 4-(4-Fluoro-Phenyl)-1H-Imidazole | Request PDF - ResearchGate. Available at: [Link]

The Multifaceted Biological Activities of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole Derivatives

An In-Depth Technical Guide

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole and its derivatives. The imidazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique properties, including hydrogen bond donor-acceptor capabilities and high affinity for metals, make it a privileged scaffold in drug design.[2] When incorporated into a 2,4,5-triaryl configuration, known as a lophine scaffold, these compounds exhibit a remarkable breadth of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1][3][4]

The introduction of a fluorine atom at the para-position of the C2-phenyl ring is a strategic design choice. Fluorine's high electronegativity and small size can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[5] This guide synthesizes current research to provide a comprehensive resource for researchers, scientists, and drug development professionals working to harness the potential of this promising class of compounds.

Synthesis of the Core Scaffold

The predominant method for synthesizing 2,4,5-triaryl-substituted imidazoles is a one-pot, three-component condensation reaction. This efficient approach involves the reaction of benzil (a 1,2-dicarbonyl compound), 4-fluorobenzaldehyde, and an ammonia source, typically ammonium acetate, in a suitable solvent like glacial acetic acid under reflux.[2][6][7]

Workflow for Synthesis

Caption: General workflow for the synthesis of the target imidazole derivative.

Detailed Experimental Protocol: Synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar quantities of benzil (e.g., 10 mmol, 2.10 g), 4-fluorobenzaldehyde (10 mmol, 1.24 g), and a stoichiometric excess of ammonium acetate (e.g., 40 mmol, 3.08 g).[2]

-

Solvent Addition: Add 50 mL of glacial acetic acid to the flask. The acid serves as both the solvent and a catalyst for the condensation reaction.

-

Reaction: Heat the mixture to reflux (approximately 118°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Product Precipitation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 300 mL of chilled water with stirring. This will cause the crude product to precipitate out of the solution.

-

Neutralization and Filtration: Neutralize the aqueous mixture with a 5% ammonium hydroxide solution to precipitate any remaining product. Filter the resulting solid using a Büchner funnel, and wash the precipitate thoroughly with water to remove any residual ammonium acetate and acetic acid.

-

Purification: Purify the crude product by recrystallization from absolute ethanol to yield the final compound as colorless or pale yellow crystals.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, and Mass Spectrometry.[2][4]

Key Biological Activities and Mechanisms

The 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole scaffold has demonstrated significant potential across several therapeutic areas.

Anticancer Activity

Imidazole derivatives are being extensively investigated for their anticancer properties.[3] Studies on closely related 2-(4-fluorophenyl) imidazol-5-ones have shown potent cytotoxic activity against a panel of human cancer cell lines, including HeLa (cervical), MCF-7 (breast), PC3 (prostate), and HCT-116 (colon).[8]

Mechanism of Action: Kinase Inhibition A primary mechanism for the anticancer effects of these compounds is the inhibition of key signaling kinases involved in tumor growth and angiogenesis. Two critical targets identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2A (CDK2A).[8]

-

VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the process by which new blood vessels form to supply tumors with nutrients. By inhibiting this receptor, the compounds can effectively starve the tumor and prevent its growth and metastasis.

-

CDK2A Inhibition: CDKs are crucial for cell cycle progression. Inhibition of CDK2A disrupts the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death).

Caption: Inhibition of the VEGFR-2 signaling pathway by imidazole derivatives.

Quantitative Data: Anticancer Activity The following table summarizes the inhibitory concentrations (IC₅₀) of representative 2-(4-fluorophenyl) imidazolone derivatives against key cancer cell lines and kinases.

| Compound | Hela (IC₅₀ µM) | MCF-7 (IC₅₀ µM) | PC3 (IC₅₀ µM) | VEGFR-2 (IC₅₀ nM) | CDK2A (IC₅₀ µM) |

| Derivative 6 | >50 | >50 | >50 | 67 | 0.89 |

| Derivative 26 | 9.43 | 10.11 | 11.21 | 0.88 | 0.66 |

| Derivative 30 | 10.51 | 12.03 | 8.15 | 0.95 | 0.91 |

| Doxorubicin | 0.82 | 0.91 | 1.02 | N/A | N/A |

| (Data adapted from Abo-Elanwar et al., 2019)[8] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Imidazole derivatives have long been recognized for their anti-inflammatory properties.[1][6] The mechanism often involves the inhibition of inflammatory mediators.

Mechanism of Action: p38 MAPK Inhibition One promising target for controlling inflammation is the p38 mitogen-activated protein kinase (p38 MAPK) pathway.[9] This pathway regulates the production of key pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). By inhibiting p38 MAPK, imidazole derivatives can effectively suppress the inflammatory cascade.[9]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay This is a standard in vivo model to screen for acute anti-inflammatory activity.[7]

-

Animal Grouping: Use adult Wistar rats, divided into a control group, a standard drug group (e.g., Phenylbutazone), and test groups for different doses of the synthesized compounds.

-

Compound Administration: Administer the test compounds and standard drug intraperitoneally or orally. The control group receives only the vehicle.

-

Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the control group.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The imidazole core is famously present in antifungal drugs like clotrimazole and miconazole.[3] Studies have shown that 2,4,5-triarylimidazole derivatives possess both antibacterial and antifungal properties.[6][10]

A study on 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives, which are structurally very similar to the fluoro-analogue, demonstrated notable antimicrobial effects. A derivative containing a 4-fluorophenyl group showed significant activity against Escherichia coli.[6]

Quantitative Data: Antimicrobial Activity

| Compound Derivative | S. aureus (% Inhibition) | E. coli (% Inhibition) | C. albicans (% Inhibition) |

| 4-Fluorophenyl (4d) | Moderate | 62.5 | Good (68-75) |

| 4-Chlorophenyl (4e) | 75 | Moderate | Good (68-75) |

| Ofloxacin (Std.) | High | High | N/A |

| (Data adapted from a study on 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivatives, which included a fluoro-analogue)[6] |

Experimental Protocol: Agar Well Diffusion Method This method is widely used to evaluate the antimicrobial activity of chemical agents.[6]

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculation: Spread a standardized inoculum of the test microorganism uniformly across the surface of the agar.

-

Well Creation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control well must be included.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Anticonvulsant Activity

Several studies have evaluated 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives for their potential to treat epilepsy.[4][7] The maximal electroshock (MES) seizure model in mice is a standard screening test for anticonvulsant drugs. In this model, halo-substituted derivatives have shown significant protection against seizures, indicating their potential as central nervous system depressants.[4][7] The presence of an electron-withdrawing group, such as fluorine, at the para-position of the phenyl ring is often associated with potent activity.[4]

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key structural insights can be drawn:

-

C2-Phenyl Substitution: The nature and position of the substituent on the phenyl ring at the C2 position are critical for activity. Electron-withdrawing groups (e.g., -F, -Cl, -Br) at the para-position generally confer potent anticancer, antimicrobial, and anticonvulsant activities.[4][6]

-

Imidazole Core: The 4,5-diphenyl-1H-imidazole core is essential. The bulky phenyl groups contribute to the lipophilicity and steric profile required for binding to various biological targets.

-

N1-Substitution: While this guide focuses on the 1H-imidazole (unsubstituted at N1), derivatization at this position offers a route to modulate solubility and pharmacokinetic properties, potentially leading to improved bioavailability.

Caption: Key SAR points for 2,4,5-triarylimidazole derivatives.

Conclusion and Future Perspectives

The 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole scaffold is a versatile and highly promising platform for drug discovery. The strategic inclusion of a 4-fluorophenyl group endows these molecules with a potent and diverse range of biological activities, spanning anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. The straightforward and efficient synthesis makes this scaffold readily accessible for further derivatization and optimization.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular interactions with identified targets (e.g., VEGFR-2, p38 MAPK) through co-crystallization and advanced computational modeling.

-

Pharmacokinetic Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity studies to evaluate the drug-like properties of lead compounds.

-

Lead Optimization: Expanding the library of derivatives by modifying the C4 and C5 phenyl rings and exploring substitutions at the N1 position to further enhance potency, selectivity, and safety profiles.

This class of compounds holds considerable promise for addressing unmet needs in oncology, inflammatory diseases, and infectious diseases, making it a fertile ground for continued investigation by the scientific community.

References

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) -. Der Pharma Chemica. [Link]

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research (IJFMR). [Link]

-

Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory. Current Pharma Research. [Link]

-

Abo-Elanwar Y.A., Mostafa A.S., El-Sayed M.A.A., Nasr M.N.A. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001–011. [Link]

-

Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Modern Chemistry, 2(5), 36-42. [Link]

-

Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Publishing. [Link]

-

Maddhesiya, A., et al. (2019). Synthesis and evaluation of 2-(substituted phenyl)-4,5-diphenyl-1H-imidazole derivatives as anticonvulsant agents. Indian Journal of Heterocyclic Chemistry, 28(03). [Link]

-

Nagalakshmi, G. (2008). Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. E-Journal of Chemistry, 5(3), 509-514. [Link]

-

Gayathri, S., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2519. [Link]

-

Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. MDPI. [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

-

Synthesis and Biological Evaluation of Some 2, 4, 5 Triphenyl Imidazole Derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Lophine (2,4,5-triphenyl-1H-imidazole). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o188. [Link]

-

Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents. Iranian Journal of Pharmaceutical Research, 14(1), 165–175. [Link]

-

Pozharskii, A. F., et al. (2014). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Chemistry of Heterocyclic Compounds, 50, 1-25. [Link]

-

Synthesis and studies of electrochemical properties of lophine derivatives. RSC Publishing. [Link]

-

Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 24(11), 2068. [Link]

-

SYNTHESIS OF 2, 4, 5- TRIPHENYL IMIDAZOLE DERIVATIVES AND BIOLOGICAL EVALUATION FOR THEIR ANTIBACTERIAL AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]

-

An investigation into the anticancer effects and mechanism of action of hop β-acid lupulone and its natural and synthetic derivatives in prostate cancer cells. Anticancer Research, 34(7), 3437-3444. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry, 25(1), 1-4. [Link]

-

Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

-

PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. RASĀYAN Journal of Chemistry, 15(3), 1888-1894. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]

- 3. ijfmr.com [ijfmr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. Design and Synthesis of Novel 1-hydroxy-2,4,5-triaryl Imidazole Derivatives as Anti-cytokine Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents [mdpi.com]

An In-Depth Technical Guide to the Anti-inflammatory Potential of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Introduction: The Therapeutic Promise of Triaryl-Substituted Imidazoles

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Within this broad class, 2,4,5-triaryl-substituted imidazoles have emerged as a particularly promising scaffold for the development of novel anti-inflammatory agents. These compounds, including the subject of this guide, 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, are being investigated for their potential to modulate key inflammatory pathways with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[3] This technical guide provides a comprehensive overview of the anti-inflammatory potential of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, detailing its putative mechanisms of action, experimental validation, and detailed protocols for its evaluation.

Putative Mechanisms of Anti-inflammatory Action

While direct mechanistic studies on 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole are not extensively available in the public domain, the broader class of triaryl-imidazole derivatives has been shown to exert anti-inflammatory effects through multiple pathways. The primary hypothesized mechanisms for the subject compound are detailed below, supported by evidence from structurally related molecules.

Inhibition of Cyclooxygenase (COX) Enzymes

A principal mechanism by which many anti-inflammatory drugs function is through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[3] Several studies on imidazole derivatives have demonstrated their potential as selective COX-2 inhibitors.[2] Selective COX-2 inhibition is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[3] It is plausible that 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole shares this property, contributing to its anti-inflammatory profile.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[4] The NF-κB signaling pathway is a key target in the development of anti-inflammatory therapies.[4] Research on other imidazole derivatives has shown their ability to inhibit the activation of the NF-κB pathway, thereby suppressing the downstream inflammatory cascade.[5] This inhibition can occur through the prevention of the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm.

Signaling Pathway: Putative Inhibition of NF-κB by 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Caption: Putative mechanism of NF-κB inhibition.

Experimental Validation of Anti-inflammatory Activity

The anti-inflammatory efficacy of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole has been demonstrated in preclinical in vivo models. A key study utilized the carrageenan-induced paw edema model in rats, a standard and reproducible assay for evaluating acute inflammation.[6][7]

In Vivo Anti-inflammatory Activity Data

The following table summarizes the significant anti-inflammatory effect observed for 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole in the carrageenan-induced rat paw edema model.

| Compound | Dose (mg/kg) | Time Point (hours) | Edema Inhibition (%) | Reference |

| 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole | 100 | 3 | 42.1 | [6] |

| Indomethacin (Reference Drug) | 10 | 3 | 52.6 | [6] |

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed methodologies for assessing the anti-inflammatory potential of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole are provided below. These protocols are based on established methods reported in the literature.

Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol outlines the steps for evaluating the in vivo anti-inflammatory activity of the title compound.

1. Animal Preparation and Acclimatization:

-

Male Wistar rats (150-200 g) are used.

-

Animals are housed under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water for at least one week before the experiment.

2. Experimental Groups:

-

Group 1 (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Group 2 (Reference): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group 3 (Test): Receives 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole (100 mg/kg, p.o.).

3. Procedure:

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

The respective treatments (vehicle, reference, or test compound) are administered orally.

-

After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[8]

-

The paw volume is measured again at 1, 2, 3, and 4 hours after the carrageenan injection.

4. Data Analysis:

-

The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for the in vivo paw edema assay.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method for determining the inhibitory activity and selectivity of a compound against COX isoenzymes.

1. Enzyme and Substrate Preparation:

-

Ovine COX-1 and human recombinant COX-2 enzymes are used.

-

A stock solution of arachidonic acid (substrate) is prepared in ethanol.

2. Assay Procedure:

-

The test compound, 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, is dissolved in a suitable solvent (e.g., DMSO) to prepare various concentrations.

-

The reaction mixture contains Tris-HCl buffer, hematin, the respective enzyme (COX-1 or COX-2), and the test compound or vehicle.

-

The mixture is pre-incubated at 37°C.

-

The reaction is initiated by adding arachidonic acid.

-

The reaction is incubated at 37°C for a specific time (e.g., 2 minutes).

-

The reaction is terminated by adding a stop solution (e.g., HCl).

-

The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

3. Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

-

The COX-2 selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Conclusion and Future Directions

The available evidence strongly suggests that 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole is a promising candidate for further development as an anti-inflammatory agent. Its demonstrated in vivo efficacy in a standard model of acute inflammation is significant.[6] While its precise molecular mechanisms are yet to be fully elucidated for this specific molecule, the well-documented activities of related imidazole compounds point towards the inhibition of key inflammatory pathways such as COX-2 and NF-κB.

Future research should focus on comprehensive in vitro studies to confirm the inhibitory effects on COX-1/COX-2 and the NF-κB pathway, including determination of IC50 values. Further in vivo studies in chronic inflammation models, along with pharmacokinetic and toxicological profiling, will be essential to fully characterize the therapeutic potential of this compound.

References

-

Synthesis and Pharmacological Evaluation of 2-(4-Halosubstituted phenyl)-4,5-diphenyl-1H-imidazoles. ResearchGate. Available at: [Link]

-

Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives. Molecules. Available at: [Link]

-

Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. International Journal for Multidisciplinary Research. Available at: [Link]

-

Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substituted-phenyl)-4,5-diphenyl-1H-imidazoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica. Der Pharma Chemica. Available at: [Link]

-

Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents. ResearchGate. Available at: [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules. Available at: [Link]

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. RSC Advances. Available at: [Link]

-

Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

-

Inhibition of NF-KB and AP-1 activation by R- and S-flurbiprofen. ResearchGate. Available at: [Link]

-

Mechanism of inhibition of TLR4/NFκB/NLRP3 inflammatory pathway against AD based on the network pharmacology of Erjing Pills. Medicine. Available at: [Link]

-

Anti-Inflammatory Activity of N-(3-Florophenyl) ethylcaffeamide in Mice. International Journal of Molecular Sciences. Available at: [Link]

-

COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib. COX:... ResearchGate. Available at: [Link]

-

NFkB pathway and inhibition: an overview. ResearchGate. Available at: [Link]

-

SIGNAL-DEPENDENT REGULATION OF NF-KB ACTIVITY. YouTube. Available at: [Link]

-

Carrageenan Induced Paw Edema Model. Creative Biolabs. Available at: [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals. Available at: [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

-

Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Scientific Reports. Available at: [Link]

-

Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules. Available at: [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the One-Pot Synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole

Introduction: The Significance of Fluorinated Imidazoles in Modern Drug Discovery

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure."[2] The strategic incorporation of fluorine into organic molecules can significantly enhance their pharmacological profile by modulating factors such as metabolic stability, lipophilicity, and binding affinity.[3][4] Consequently, fluorinated imidazole derivatives are of profound interest to researchers in drug development.

This guide provides a detailed protocol for the one-pot synthesis of 2-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole, a lophine derivative with potential applications in medicinal chemistry.[5] Lophine and its analogues have been investigated for a range of biological activities, including their potential as anticancer and anti-inflammatory agents.[6][7] This document offers a comprehensive, step-by-step methodology, an exploration of the underlying reaction mechanism, and practical guidance for troubleshooting, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Principles: The Radziszewski Imidazole Synthesis

The synthesis of 2,4,5-trisubstituted imidazoles is classically achieved through the Debus-Radziszewski reaction. This multicomponent reaction elegantly constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[8] The one-pot nature of this synthesis is highly advantageous, offering improved efficiency and atom economy by obviating the need to isolate intermediates.[9]

The reaction mechanism can be conceptualized in two main stages:

-

Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound (benzil) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate.[8]

-

Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde (4-fluorobenzaldehyde) to form the imidazole ring.[8]